N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
This compound features a benzo[d]isothiazol-3-one core with a 1,1-dioxido group, a propanamide linker, and a 3,4-dimethylphenyl substituent. Its structural framework is analogous to N-substituted saccharin derivatives, which are widely studied for their anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-8-9-14(10-12(11)2)19-17(21)13(3)20-18(22)15-6-4-5-7-16(15)25(20,23)24/h4-10,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXOCJGYSMPSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS Number: 899955-42-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.4 g/mol. The compound features a unique isothiazole moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 899955-42-1 |
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.4 g/mol |
Research indicates that the compound exhibits significant anticancer activity through the inhibition of specific protein interactions critical for tumor growth and survival. It has been shown to target the MDM2 and XIAP proteins, which are involved in regulating apoptosis and cell proliferation.
- MDM2 Inhibition : MDM2 is an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By inhibiting MDM2, the compound promotes p53 activation, leading to increased apoptosis in cancer cells.
- XIAP Inhibition : XIAP is an inhibitor of apoptosis protein that prevents caspase activation. The compound's ability to inhibit XIAP further enhances its pro-apoptotic effects.
Efficacy Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 |
| Neuroblastoma (NB) | 0.5 - 1.2 |
The compound showed a significant reduction in colony formation in treated cells compared to controls, indicating its potential as a therapeutic agent.
Case Studies
A notable study published in a peer-reviewed journal highlighted the compound's effects on acute lymphoblastic leukemia cells. The study reported:
- Inhibition of Cell Growth : The compound significantly reduced both colony number and size in ALL cell lines.
- Safety Profile : Clonogenic assays using normal human bone marrow mononuclear cells indicated that the compound did not adversely affect normal hematopoiesis compared to doxorubicin.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Effects on the Aromatic Ring
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Compound 11, ) Structure: Bromine substituent (electron-withdrawing) at the phenyl ring. Impact: Bromine increases lipophilicity and steric bulk compared to dimethyl groups. This may enhance membrane permeability but reduce binding affinity to polar enzyme active sites.
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (Compound 12, ) Structure: Trifluoromethyl group (strongly electron-withdrawing). Activity: Tested in HCV replication assays; high purity (100%) suggests synthetic feasibility .
N-(3,4-Dimethoxyphenyl) Propanamide Derivatives ()
- Structure : Methoxy groups (electron-donating, polar).
- Impact : Methoxy groups increase solubility via hydrogen bonding but may reduce membrane permeability compared to methyl groups.
- Activity : Similar compounds show moderate COX-1 inhibition and antioxidant activity .
Variations in the Linker and Functional Groups
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) Acetonitrile (Compound 2, )
- Structure : Nitrile group instead of propanamide.
- Impact : The nitrile’s linear geometry and electron-withdrawing nature may alter binding kinetics.
- Activity : Exhibits excellent antioxidant activity (IC₅₀ = 8.2 µM) but lower cytotoxicity compared to ester derivatives .
- Structure : Methyl, ethyl, isopropyl esters.
- Impact : Ester groups improve bioavailability but are prone to hydrolysis.
- Activity :
- 3f (Isopropyl ester) : Highest cytotoxicity (IC₅₀ = 12.3 µM against hepatic cancer cells) due to enhanced lipophilicity .
- 3b (Ethyl ester) : Moderate anti-inflammatory activity (TNF-α inhibition = 64%) .
N-(3-Acetylphenyl) Propanamide () Structure: Acetyl group on phenyl ring. Activity: Derivatives show selective COX-1 inhibition (ΔG = -9.2 kcal/mol) .
Table 1: Key Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
